molecular formula C13H23NO4 B13909056 1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid

1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid

Cat. No.: B13909056
M. Wt: 257.33 g/mol
InChI Key: NQIURXNITMNVND-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid is a compound with the molecular formula C13H23NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

The synthesis of 1-tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid typically involves the protection of pyrrolidine derivatives. One common method involves the reaction of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in methanol (MeOH). This reaction results in the formation of the Boc-protected pyrrolidine derivative .

Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is advantageous due to its efficiency and sustainability .

Chemical Reactions Analysis

1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. This allows for selective reactions to occur at other positions in the molecule. The pathways involved in its action depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-Tert-butoxycarbonyl-3,4,4-trimethyl-pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

3,4,4-trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-7-12(4,5)13(6,8-14)9(15)16/h7-8H2,1-6H3,(H,15,16)

InChI Key

NQIURXNITMNVND-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1(C)C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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